(3S,4R)-4-methylpyrrolidin-3-ol hydrochloride
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Overview
Description
(3S,4R)-4-methylpyrrolidin-3-ol hydrochloride is a chiral compound that belongs to the pyrrolidine family. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and ability to act as versatile scaffolds for drug design . The presence of both a hydroxyl group and a methyl group on the pyrrolidine ring makes this compound an interesting compound for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-methylpyrrolidin-3-ol hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric 1,3-dipolar cycloaddition reaction. This reaction uses a dipolarophile, such as (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam, and an achiral ylide precursor, such as N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine . The reaction proceeds with high stereoselectivity, and the desired product is obtained after reduction and catalytic hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and purity, often involving multiple steps of purification, such as crystallization and chromatography, to ensure the desired stereochemistry and chemical purity.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-methylpyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated pyrrolidine ring.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(3S,4R)-4-methylpyrrolidin-3-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its chiral nature.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Mechanism of Action
The mechanism of action of (3S,4R)-4-methylpyrrolidin-3-ol hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The hydroxyl and methyl groups on the pyrrolidine ring can interact with various molecular targets, influencing the compound’s biological activity. The exact pathways involved can vary, but they often include interactions with proteins and nucleic acids, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog without the hydroxyl and methyl groups.
Prolinol: A related compound with a hydroxyl group on the pyrrolidine ring.
Piperidine: A six-membered analog with similar chemical properties.
Uniqueness
(3S,4R)-4-methylpyrrolidin-3-ol hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. The presence of both a hydroxyl and a methyl group on the pyrrolidine ring allows for specific interactions with molecular targets, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
1821737-27-2 |
---|---|
Molecular Formula |
C5H12ClNO |
Molecular Weight |
137.6 |
Purity |
95 |
Origin of Product |
United States |
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